4-methanesulfonylthiophene-3-carboxamide
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Overview
Description
4-methanesulfonylthiophene-3-carboxamide is a chemical compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.26 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-methanesulfonylthiophene-3-carboxamide, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may yield thiol derivatives.
Scientific Research Applications
4-methanesulfonylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-methanesulfonylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-methanesulfonylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Similar structure but different functional groups, leading to different chemical properties and applications.
Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its reactivity and solubility.
4-methylthiophene-3-carboxamide: Similar structure but with a methyl group instead of a methanesulfonyl group, leading to different chemical and biological properties
Properties
CAS No. |
2567498-68-2 |
---|---|
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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